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molecular formula C15H9F3N2O3 B8807743 5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid

5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No. B8807743
M. Wt: 322.24 g/mol
InChI Key: KRDMLWXBTGQOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648099B2

Procedure details

In a 25 mL round-bottomed flask, the above prepared 5-(4-cyano-phenyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinic acid methyl ester (0.891 g, 2.65 mmol, Eq: 1.00) was combined with THF (7 mL) and water (3.5 mL) to give a light yellow biphasic system. Lithium hydroxide (127 mg, 5.3 mmol, Eq: 2) was added and the reaction mixture was stirred at 40° C. for 3 hours when TLC indicated the reaction to be complete. Work up: 10 mL H2O and 7 mL HCl 1N were added, the mixture extracted with AcOEt (2×50 mL), the organic layers were combined, washed with brine, dried over Na2SO4 and concentrated in vacuo. Trituration with heptane/EtOAc 9:1 afforded finally 794 mg of the desired title product as a white solid; MS (EI) 321.2 (M−H)−.
Name
5-(4-cyano-phenyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinic acid methyl ester
Quantity
0.891 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:24])[C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=2)[C:7]([O:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[N:6][CH:5]=1.C1COCC1.[OH-].[Li+].Cl>O>[C:16]([C:13]1[CH:12]=[CH:11][C:10]([C:8]2[C:7]([O:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[N:6][CH:5]=[C:4]([CH:9]=2)[C:3]([OH:24])=[O:2])=[CH:15][CH:14]=1)#[N:17] |f:2.3|

Inputs

Step One
Name
5-(4-cyano-phenyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinic acid methyl ester
Quantity
0.891 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)C1=CC=C(C=C1)C#N)OCC(F)(F)F)=O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
127 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 40° C. for 3 hours when TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow biphasic system
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with AcOEt (2×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 794 mg
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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